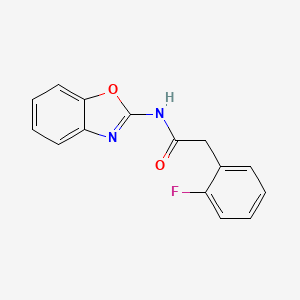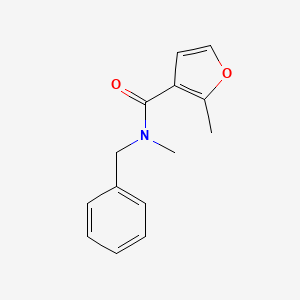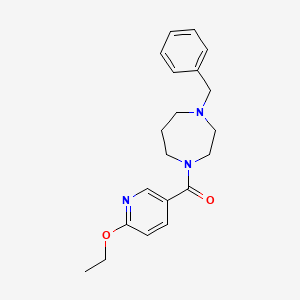![molecular formula C14H12F2N2O3S B7500929 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide has been shown to have anticancer effects, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide involves the inhibition of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, which is an enzyme that plays a key role in regulating pH in cancer cells. By inhibiting 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide are complex and depend on the specific cell type and experimental conditions. However, some general effects have been observed, including a decrease in intracellular pH, an increase in reactive oxygen species, and an induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in lab experiments is its potency as a 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide inhibitor. This allows researchers to use lower concentrations of the compound, reducing the potential for off-target effects. However, one limitation is that the compound may not be effective in all types of cancer cells, and its efficacy may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for research on 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide. One area of interest is the development of new cancer therapies that target 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide using this compound or other 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide inhibitors. Another potential direction is the use of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide as a tool for studying the role of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in other diseases, such as osteoporosis or kidney disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different cell types and experimental conditions.
Méthodes De Synthèse
The synthesis of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide has been described in several research articles. One method involves the reaction of 2,5-difluorobenzylamine with 4-chlorosulfonylbenzoic acid in the presence of a base, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.
Applications De Recherche Scientifique
The potential applications of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in scientific research are numerous. One of the most promising areas of research involves the use of this compound as a tool for studying the role of 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide in cancer cells. By inhibiting 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide, researchers can investigate the downstream effects of this enzyme on cancer cell physiology and identify potential targets for cancer therapy.
Propriétés
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-11-3-6-13(16)10(7-11)8-18-14(19)9-1-4-12(5-2-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGUALXMKQVDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=CC(=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
